molecular formula C36H57N11O8 B15131498 L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI)

L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI)

Cat. No.: B15131498
M. Wt: 771.9 g/mol
InChI Key: GIFJMXFPCQODBR-IRGGMKSGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. Common reagents used in the synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation . The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. This method is advantageous for producing large quantities of peptides with high purity. The process involves the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve specific pH levels, temperatures, and reaction times to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds, yielding free thiol groups .

Scientific Research Applications

L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, 5-oxo-L-prolyl-L-leucyl-L-leucylglycylglycyl-L-arginyl-(9CI) involves its interaction with specific molecular targets and pathways within cells. This compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C36H57N11O8

Molecular Weight

771.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C36H57N11O8/c1-20(2)15-26(46-35(55)27(16-21(3)4)47-34(54)24-12-13-28(48)43-24)32(52)42-18-29(49)41-19-30(50)44-23(11-8-14-40-36(38)39)33(53)45-25(31(37)51)17-22-9-6-5-7-10-22/h5-7,9-10,20-21,23-27H,8,11-19H2,1-4H3,(H2,37,51)(H,41,49)(H,42,52)(H,43,48)(H,44,50)(H,45,53)(H,46,55)(H,47,54)(H4,38,39,40)/t23-,24-,25-,26-,27-/m0/s1

InChI Key

GIFJMXFPCQODBR-IRGGMKSGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2

Origin of Product

United States

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